2-Fluorophenylhydrazine CAS number and molecular weight
2-Fluorophenylhydrazine CAS number and molecular weight
An In-depth Technical Guide to 2-Fluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluorophenylhydrazine, a key chemical intermediate in pharmaceutical and organic synthesis. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Core Compound Data
2-Fluorophenylhydrazine is commercially available primarily as its hydrochloride salt, which enhances its stability. The essential physicochemical data for both the free base and the hydrochloride salt are summarized below.
| Property | 2-Fluorophenylhydrazine | 2-Fluorophenylhydrazine Hydrochloride |
| CAS Number | 2368-80-1 | 2924-15-4[1][2] |
| Molecular Formula | C₆H₇FN₂[3] | C₆H₈ClFN₂ or C₆H₇FN₂ · HCl[1][4] |
| Molecular Weight | 126.13 g/mol [3][5] | 162.59 g/mol [1][2][4][6] |
| Appearance | Colorless to pale yellow liquid or solid[7] | White to tan powder[2] |
| Melting Point | Not available | 200-205 °C (decomposition)[2][8] |
| Synonyms | (o-Fluorophenyl)hydrazine, 1-(2-Fluorophenyl)hydrazine[7] | o-Fluorophenylhydrazine HCl, 1-(2-Fluorophenyl)hydrazine hydrochloride[2] |
Synthesis of 2-Fluorophenylhydrazine Hydrochloride
The industrial synthesis of 2-Fluorophenylhydrazine hydrochloride is a multi-step process that begins with 2-fluoroaniline. The general workflow involves diazotization, reduction, and subsequent hydrolysis.
Experimental Protocol: Synthesis from 2-Fluoroaniline
The following protocol is a summarized representation of established industrial synthesis methods.[1][9]
1. Diazotization:
-
2-Fluoroaniline is introduced into a mixture of water and hydrochloric acid (approx. 3.2 moles of HCl per mole of 2-fluoroaniline).
-
The mixture is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (e.g., 10-20°C) to form the 2-fluorobenzenediazonium chloride salt.
-
Excess nitrite is subsequently neutralized using a quenching agent like amidosulfuric acid.
2. Reduction:
-
The prepared diazonium salt solution is then added to a pre-prepared alkaline bisulfite solution (sodium hydrogen sulfite and sodium hydroxide).
-
The pH of the reaction is carefully maintained between 5.4 and 6.5 during the addition.
-
This step yields the 2-fluorophenylhydrazine-α,β-disulfonate intermediate.
3. Hydrolysis and Isolation:
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The reaction mixture containing the disulfonate intermediate is heated (e.g., to 70-80°C).
-
Concentrated hydrochloric acid is added, and the mixture is heated further to facilitate hydrolysis, which cleaves the sulfonate groups to form 2-fluorophenylhydrazine hydrochloride.
-
Upon cooling, the crude 2-fluorophenylhydrazine hydrochloride crystallizes out of the solution and is collected by filtration.
4. Purification (Optional):
-
For higher purity, the crude hydrochloride salt can be neutralized with an alkali solution (e.g., sodium hydroxide) to precipitate the free base, 2-fluorophenylhydrazine.
-
The free base is then filtered, washed, and can be re-dissolved in hydrochloric acid to form the purified hydrochloride salt, which is then isolated by filtration and drying.
Applications in Research and Development
2-Fluorophenylhydrazine serves as a critical building block for the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry and agrochemical development.[4]
Synthesis of Pyrazole Derivatives
A primary application of 2-fluorophenylhydrazine is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that form the core of numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antimicrobials.[10][11] The most common synthetic route is the Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Role in Anticancer Drug Discovery
Hydrazine and hydrazone derivatives are recognized for their wide range of biological activities, including anticancer properties.[8][12] 2-Fluorophenylhydrazine is a precursor for synthesizing novel hydrazides and pyrazoles that have been evaluated as potential anticancer agents.[13] These compounds can exert their effects through various mechanisms, such as the inhibition of critical enzymes like EGFR and VEGFR-2, or by inducing cell cycle arrest and apoptosis in cancer cells.[14][15][16] The fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug molecule, making it a valuable modification in drug design.[6]
Other Applications
-
Tryptamine Derivatives: Phenylhydrazines are used in the Fischer indole synthesis, a classic method for producing indole rings. This chemistry is crucial for synthesizing tryptamine derivatives, a class of compounds investigated for the treatment of migraines and cluster headaches.[6]
-
Agrochemicals: The heterocyclic structures derived from 2-fluorophenylhydrazine are also utilized in the development of modern herbicides, insecticides, and fungicides.[6]
Safety and Handling
2-Fluorophenylhydrazine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used when handling this compound.[2] It should be stored in a well-ventilated area away from incompatible materials.
References
- 1. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 2. 2-Fluorophenylhydrazine 97 2924-15-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CAS 2368-80-1: (2-Fluorophenyl)hydrazine | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
